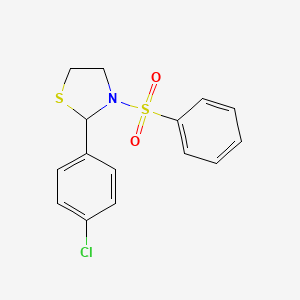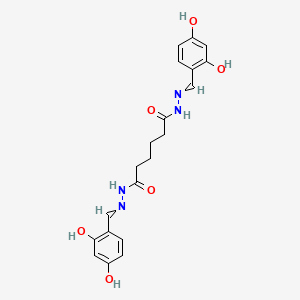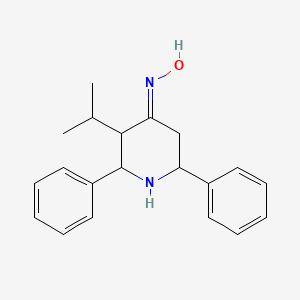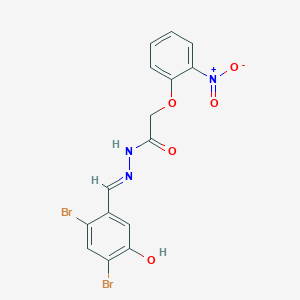![molecular formula C16H25NO2 B3856261 1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856261.png)
1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}pyrrolidine
描述
1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}pyrrolidine, commonly known as DMPEP, is a relatively new psychoactive substance that has gained attention in recent years. The compound belongs to the class of pyrrolidine derivatives and has been found to exhibit stimulant properties.
作用机制
DMPEP acts by inhibiting the reuptake of dopamine, which increases the concentration of dopamine in the synaptic cleft. This leads to an increase in the activation of dopamine receptors, resulting in increased activity in the brain. DMPEP has also been found to increase the release of norepinephrine, which further enhances its stimulant effects.
Biochemical and Physiological Effects:
DMPEP has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce stereotypic behaviors. In addition, DMPEP has been found to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, in the brain.
实验室实验的优点和局限性
One advantage of using DMPEP in lab experiments is its relatively low cost compared to other stimulants. DMPEP is also easier to synthesize than other stimulants, making it more accessible for research purposes. However, one limitation is the lack of information on the long-term effects of DMPEP on the brain and body.
未来方向
There are several directions for future research on DMPEP. One area of interest is the potential therapeutic use of DMPEP in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of research could be the development of new compounds based on the structure of DMPEP that exhibit similar stimulant properties but with fewer side effects. Finally, further studies are needed to fully understand the long-term effects of DMPEP on the brain and body.
Conclusion:
In conclusion, DMPEP is a relatively new psychoactive substance that has gained attention for its stimulant properties. The compound has been found to act as a dopamine reuptake inhibitor and increase the release of dopamine and norepinephrine in the brain. DMPEP has been used in scientific research to study its effects on the central nervous system, and there are several directions for future research on the compound. However, more research is needed to fully understand the long-term effects of DMPEP on the brain and body.
科学研究应用
DMPEP has been used in scientific research to study its effects on the central nervous system. Studies have shown that DMPEP acts as a dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. DMPEP has also been found to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness and energy.
属性
IUPAC Name |
1-[2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-5-6-16(15(2)13-14)19-12-11-18-10-9-17-7-3-4-8-17/h5-6,13H,3-4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNRERLDNAJMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856180.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3856196.png)


![1-[1-(cyclobutylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3856203.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856208.png)

![2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856215.png)



![2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3856234.png)
![N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3856249.png)